2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide
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Description
Scientific Research Applications
Imaging Studies
One significant application of fluorine-containing benzamide analogs has been in the development of positron emission tomography (PET) imaging agents for the sigma-2 receptor status of solid tumors. Fluorine-18 labeled compounds, designed to have moderate to high affinity for sigma2 receptors, demonstrate high tumor uptake and acceptable tumor/normal tissue ratios, making them promising candidates for imaging the sigma2 receptor status in solid tumors (Tu et al., 2007).
Organic Synthesis and Chemical Modification
Research in organic synthesis has shown direct double functionalization involving both difluorination and hydroxylation of enamides, leading to the production of 3-(difluoroalkyl)-3-hydroxyisoindolin-1-ones. This process highlights the utility of fluorine in modifying chemical structures to obtain compounds with potential biological activity and enhanced physical properties (Munoz et al., 2018).
Antibacterial Activity
Compounds synthesized from difluorinated analogs have been evaluated for their antibacterial activities. For example, 1-(substituted-benzyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their 6,8-difluoro analogs demonstrated good antibacterial activities, indicating the potential of these compounds in developing new antibacterial agents (Sheu et al., 1998).
Catalysis and Synthetic Applications
Divergent palladium iodide catalyzed multicomponent carbonylative approaches have been used to synthesize functionalized isoindolinone and isobenzofuranimine derivatives. These methodologies provide efficient routes to diverse heterocyclic compounds, showcasing the utility of fluorinated compounds in facilitating novel synthetic transformations (Mancuso et al., 2014).
Experimental and Theoretical Studies
Experimental and theoretical studies have been conducted on rhodium-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate, leading to the synthesis of fluorinated heterocycles. These studies not only provide insights into the synthetic potentials of these protocols but also elucidate the mechanistic pathways involved in the formation of these complex molecules (Wu et al., 2017).
Properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-22-8-7-11-9-12(5-6-15(11)22)16(23)10-21-18(24)17-13(19)3-2-4-14(17)20/h2-6,9,16,23H,7-8,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEUULOEJCKKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.